molecular formula C14H16N4O3S B3001384 Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate CAS No. 1203085-97-5

Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate

Cat. No. B3001384
CAS RN: 1203085-97-5
M. Wt: 320.37
InChI Key: ANOOJEZQGDHAHB-UHFFFAOYSA-N
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Description

The compound Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate is a chemical entity that has not been directly described in the provided papers. However, similar compounds with related structures have been synthesized and studied, which can provide insights into the potential characteristics of the compound . For instance, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate has been synthesized through cyclization processes, indicating that similar methods could potentially be applied to the synthesis of Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate .

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and the use of various reagents and catalysts. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate is achieved by cyclization of thioamide with 2-chloroacetoacetate . Similarly, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives involves a four-component cyclo condensation . These methods suggest that the synthesis of Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate might also involve complex reactions and the use of specific catalysts.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid has been determined, showing that the piperazine ring adopts a chair conformation . Additionally, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate has been optimized using density functional theory (DFT), which could be a useful approach for analyzing the molecular structure of Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are indicative of the potential reactivity of Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate. For example, the reaction of 5-cyanophthalide with ammonium sulfide to prepare 5-thioamide benzene suggests that similar nucleophilic substitution reactions may be relevant . Additionally, the use of ethyl bromopyruvate in the synthesis of related compounds indicates that esterification reactions could be involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using spectroscopic and crystallographic methods. The IR, 1H NMR, and MS spectra have been used to establish the structures of synthesized compounds . The crystallographic behavior of these compounds, as well as their vibrational assignments and chemical shifts, have been analyzed both experimentally and theoretically . These studies provide a foundation for understanding the potential properties of Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate, which may exhibit similar spectroscopic and structural characteristics.

Mechanism of Action

Target of Action

The primary target of Ethyl 4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazine-1-carboxylate is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

This compound interacts with its targets through a process known as fluorescence quenching . The compound is introduced into a 2D framework, forming fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . These nanosheets exhibit high stability, high porosity, and high fluorescence performance, making them an ideal platform for sensing electron-rich PAA molecules .

Biochemical Pathways

The biochemical pathways affected by this compound involve the detection and quantification of PAAs . The F-CTF-3 nanosheet shows high sensitivity and selectivity for PAA detection . The unique PAA detection performance of F-CTF-3 can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between F-CTF-3 and PAAs .

Pharmacokinetics

The high stability and porosity of the f-ctf-3 nanosheets suggest that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the highly sensitive and selective detection of PAAs . F-CTF-3 exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively, surpassing all the reported fluorescent sensors .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the fluorescence performance of the F-CTF-3 nanosheets may be affected by the presence of other electron-rich molecules . .

Future Directions

The design and preparation of highly sensitive and selective luminescent probes to detect PAAs among various amines are important but challenging . Therefore, future research could focus on improving the sensitivity and selectivity of these probes.

properties

IUPAC Name

ethyl 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-2-21-14(20)18-7-5-17(6-8-18)13(19)10-3-4-11-12(9-10)16-22-15-11/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOOJEZQGDHAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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